molecular formula C11H11ClF3NO2 B13002844 tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate

tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate

Cat. No.: B13002844
M. Wt: 281.66 g/mol
InChI Key: TYDZYQOVUCHVSV-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate is a high-value chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and pharmaceutical sciences. This specialty nicotinate ester integrates two highly useful functional groups: a chloro substituent and a trifluoromethyl group on its pyridine ring, making it a versatile scaffold for constructing complex molecules. Its primary research application lies in its role as a building block for the synthesis of active pharmaceutical ingredients (APIs) and other pharmacologically active compounds. The chloro group serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amine functionalities. Meanwhile, the tert-butyl ester provides a protected carboxylic acid that can be readily deprotected under mild acidic conditions to reveal the corresponding nicotinic acid, a common motif in drug molecules. The presence of the trifluoromethyl group is of significant interest due to its ability to enhance a compound's metabolic stability, membrane permeability, and binding affinity, properties that are crucial in optimizing the pharmacokinetic profile of drug candidates. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H11ClF3NO2

Molecular Weight

281.66 g/mol

IUPAC Name

tert-butyl 6-chloro-4-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C11H11ClF3NO2/c1-10(2,3)18-9(17)6-5-16-8(12)4-7(6)11(13,14)15/h4-5H,1-3H3

InChI Key

TYDZYQOVUCHVSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted nicotinates, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, including nucleophilic substitutions and coupling reactions.
  • Reagent in Organic Synthesis : The compound is utilized as a reagent in various organic synthesis protocols, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

Biology

  • Enzyme Inhibition Studies : Due to its structural similarity to biologically active nicotinic acid derivatives, this compound is used in studies involving enzyme inhibition and receptor binding. It has shown potential in modulating the activity of certain enzymes, which is critical for understanding metabolic pathways.
  • Pharmacological Research : Preliminary studies suggest that this compound may possess antimicrobial and anticancer properties. Its efficacy against specific bacterial strains has been documented, indicating its potential as an antimicrobial agent.

Medicine

  • Therapeutic Applications : Research is ongoing into the compound’s potential therapeutic uses, particularly in anti-inflammatory and anticancer treatments. Its ability to interact with biological targets makes it a candidate for drug development.
  • Case Studies : Notable case studies have demonstrated its effectiveness in reducing lipofuscin accumulation in retinal cells, which is associated with age-related macular degeneration. These findings highlight its relevance in ophthalmological research.

Data Table: Summary of Applications

Application AreaSpecific UseExample Studies
ChemistrySynthesis of complex moleculesUsed as an intermediate in organic synthesis
BiologyEnzyme inhibitionStudies on enzyme kinetics and metabolic pathways
MedicineAntimicrobial propertiesDemonstrated efficacy against bacterial strains
TherapeuticsPotential anti-inflammatory effectsResearch on reducing lipofuscin accumulation

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The chloro substituent may also play a role in the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with tert-butyl 6-chloro-4-(trifluoromethyl)nicotinate, as identified by similarity analysis (based on molecular descriptors and functional group alignment):

Compound Name CAS No. Structural Features Similarity Score Key Differences vs. Target Compound
4-((tert-Butoxycarbonyl)amino)nicotinic acid 171178-34-0 Nicotinic acid backbone with tert-butyl carbamate 0.80 Lacks chloro and trifluoromethyl groups; includes carbamate
tert-Butyl (2,6-dichloropyridin-4-yl)carbamate 501907-61-5 Dichloropyridine core with tert-butyl carbamate 0.76 Two chloro substituents instead of one; carbamate replaces ester
tert-Butyl (3-formylpyridin-4-yl)carbamate 116026-93-8 Pyridine with formyl group and tert-butyl carbamate 0.73 Formyl group at 3-position; no halogen or CF₃
tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate 1640995-60-3 Chloropyridine with methyl-linked carbamate 0.71 Chloro at 2-position; methyl spacer alters geometry

Key Comparative Insights

Functional Group Impact: The trifluoromethyl group in the target compound confers greater electronegativity and lipophilicity compared to carbamate-containing analogs (e.g., 171178-34-0) .

Synthetic Utility :

  • The tert-butyl ester in the target compound offers superior stability under basic conditions compared to carbamates (e.g., 116026-93-8), which may hydrolyze more readily .
  • The absence of a formyl group (vs. 116026-93-8) simplifies purification steps, as aldehydes often require stabilization.

However, the trifluoromethyl group in the target compound may enhance target affinity due to fluorine’s van der Waals interactions .

Biological Activity

tert-Butyl 6-chloro-4-(trifluoromethyl)nicotinate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 6-chloro-4-(trifluoromethyl)nicotinic acid with tert-butyl alcohol in the presence of a dehydrating agent. The resulting compound features a trifluoromethyl group, which significantly influences its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity, leading to modulation of enzymatic activities and cellular pathways.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs have shown significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have been reported to exhibit potent antibacterial effects against various pathogens.
  • Anticancer Properties : The compound has been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies suggest that it can inhibit the growth of certain cancer cells, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
  • Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit specific enzymes linked to disease processes. For example, studies have shown that compounds with trifluoromethyl substitutions can act as effective inhibitors of protein kinases involved in cancer progression.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against bacteria
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionInhibition of protein kinases

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various nicotinates, this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Anticancer Activity

Research involving human cancer cell lines revealed that this compound induced apoptosis in breast and lung cancer cells. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicative of apoptotic cell death. The compound's IC50 values were comparable to established chemotherapeutics, suggesting its potential utility in cancer treatment.

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